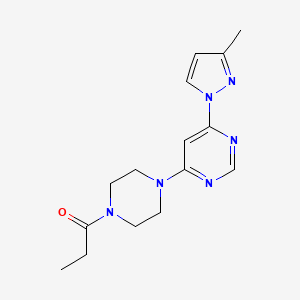![molecular formula C24H34N6O B5569637 2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5569637.png)
2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step chemical reactions, starting from basic pyrimidine rings and introducing various substituents to achieve the desired chemical structure. For compounds similar to 2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine, the synthesis may involve nucleophilic substitution reactions, condensation steps, and the use of piperazine as a building block (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The presence of substituents like piperazinyl groups and phenylbutanoyl moieties significantly influences the compound's geometry, electronic distribution, and overall molecular conformation. Detailed X-ray crystallography or NMR studies are essential for elucidating the precise molecular structure of such complex molecules (Anthal et al., 2018).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the functional groups attached to the pyrimidine ring. The chemical reactivity of these compounds can be tailored by modifying the substituents, making them versatile intermediates in organic synthesis (Sondhi et al., 2007).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including melting point, boiling point, solubility, and crystal structure, are influenced by the nature and position of the substituents on the pyrimidine ring. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine, such as acidity/basicity, reactivity, and stability, are dictated by the functional groups present in the molecule. The piperazinyl groups, for instance, can impart basic properties, while the pyrimidine core contributes to the compound's aromaticity and stability (Sekiya et al., 1983).
科学的研究の応用
Antiproliferative and Anticancer Applications
Pyrimidine derivatives exhibit promising antiproliferative effects against various human cancer cell lines. A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated significant inhibition of cell proliferation in cancer cell lines, highlighting potential anticancer applications (Mallesha et al., 2012).
Anti-inflammatory and Analgesic Activities
Compounds derived from pyrimidine have been evaluated for their anti-inflammatory and analgesic properties. One study synthesized a range of pyrimidine and bispyrimidine derivatives, finding comparable or better anti-inflammatory and analgesic activities than standard drugs (Sondhi et al., 2007).
Antibacterial Agents
Pyrimidine compounds have also been developed as antibacterial agents, with research showing significant activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting their potential in treating bacterial infections (Matsumoto & Minami, 1975).
Antifungal Activity
Specific pyrimidine derivatives have shown selective inhibition of Cryptococcus neoformans growth, indicating a potential application in antifungal therapy (Fellah et al., 1996).
Interaction with DNA
Studies on unfused aromatic systems containing terminal piperazino substituents explored interactions with DNA, finding differences in binding mechanisms that could influence the design of drugs targeting DNA or amplifying anticancer drug actions (Wilson et al., 1990).
特性
IUPAC Name |
1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O/c1-20-25-22(28-13-11-27(2)12-14-28)19-23(26-20)29-15-17-30(18-16-29)24(31)10-6-9-21-7-4-3-5-8-21/h3-5,7-8,19H,6,9-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRUWFCAWGTDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)
![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5569583.png)
![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)




![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)
![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)
![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)